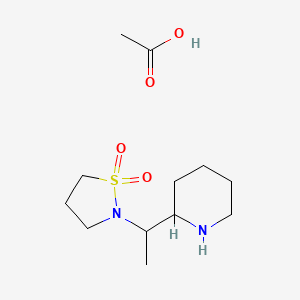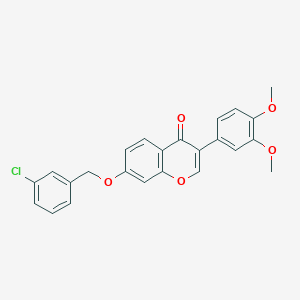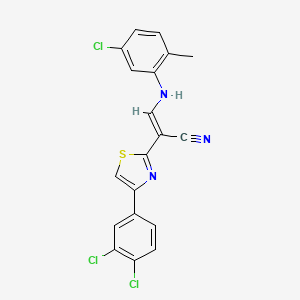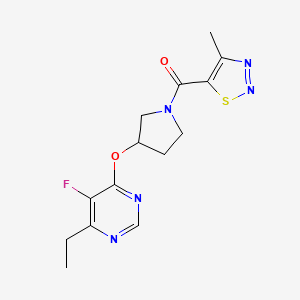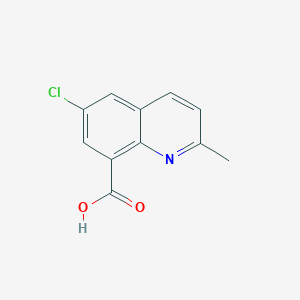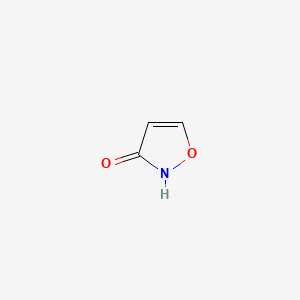![molecular formula C12H17N3O2S B2889729 3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane CAS No. 217316-82-0](/img/structure/B2889729.png)
3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tosyl-1,3,5-triazabicyclo[321]octane is a chemical compound known for its unique bicyclic structure, which includes a triazabicyclo[321]octane core with a tosyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane typically involves the construction of the triazabicyclo[3.2.1]octane scaffold followed by the introduction of the tosyl group. One common method involves the cyclization of an appropriate precursor under specific conditions to form the bicyclic structure. The tosylation step is usually carried out using tosyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: The bicyclic structure can engage in cycloaddition reactions, forming new ring systems.
Common Reagents and Conditions
Substitution: Tosyl chloride, pyridine, triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the tosyl group.
Wissenschaftliche Forschungsanwendungen
3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and the study of biological activity.
Catalysis: It can be used as a catalyst or a ligand in various catalytic processes.
Material Science: The compound’s properties may be explored for the development of new materials with specific characteristics.
Wirkmechanismus
The mechanism of action of 3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a similar core structure but different functional groups.
8-Azabicyclo[3.2.1]octane: A compound used in the synthesis of tropane alkaloids, which have various biological activities.
Uniqueness
3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane is unique due to the presence of the tosyl group, which imparts specific chemical reactivity and potential applications. Its bicyclic structure also contributes to its distinct properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-11-2-4-12(5-3-11)18(16,17)15-9-13-6-7-14(8-13)10-15/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFESJBSHENEDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CN3CCN(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
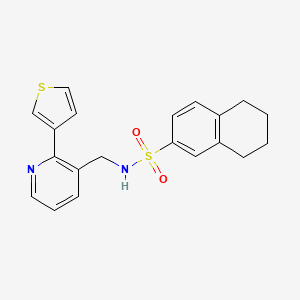
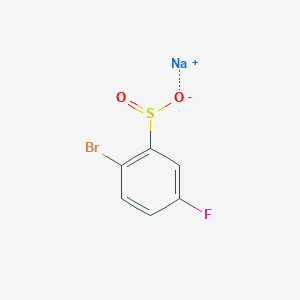
![4-Chloro-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2889648.png)
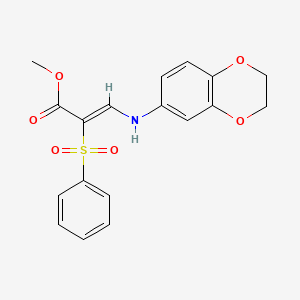
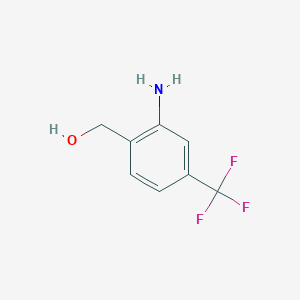
![2,4-dichloro-N-[(E)-3-oxo-3-(oxolan-2-ylmethylamino)-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B2889653.png)
![N-[4-(2-chloropropanoyl)phenyl]butanamide](/img/structure/B2889655.png)
![2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2889656.png)
